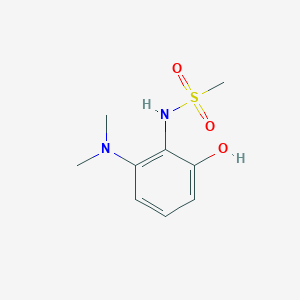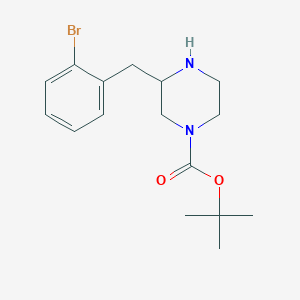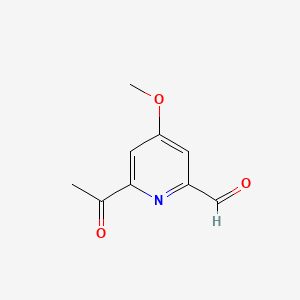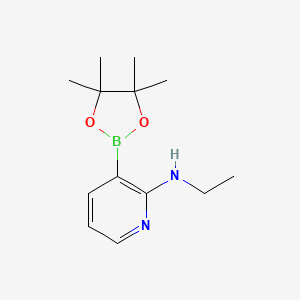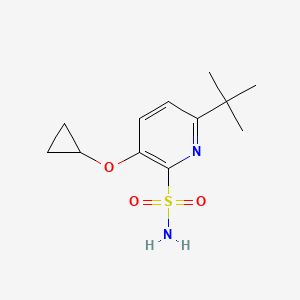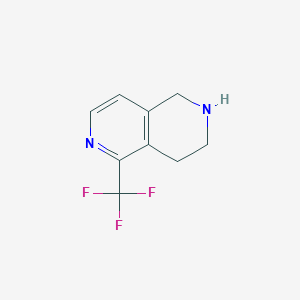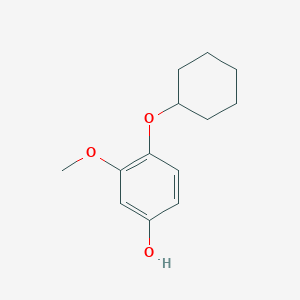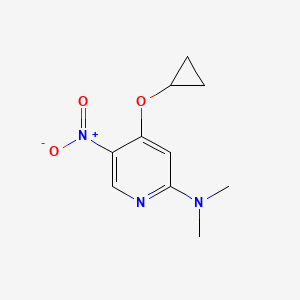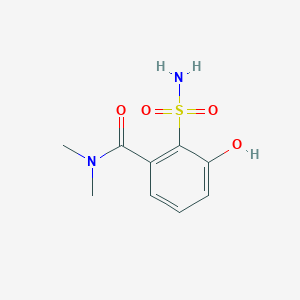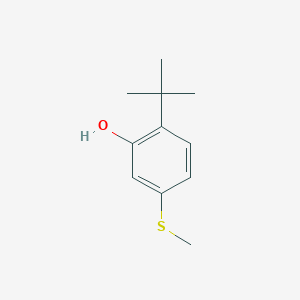
2-Tert-butyl-5-(methylsulfanyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Tert-butyl-5-(methylsulfanyl)phenol is an organic compound with the molecular formula C11H16OS It is a substituted phenol, characterized by the presence of a tert-butyl group and a methylsulfanyl group attached to the phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-5-(methylsulfanyl)phenol typically involves the alkylation of phenol with tert-butyl alcohol in the presence of a catalyst. One efficient method uses an ionic liquid catalyst, such as 1H-imidazole-1-acetic acid tosilate ([HIMA]OTs), which facilitates the alkylation reaction under mild conditions . The reaction is endothermic, and the positive value of ΔS* and negative value of ΔG* indicate that the process is spontaneous under the given conditions .
Industrial Production Methods
Industrial production of this compound can be achieved through similar alkylation processes, often using heterogeneous catalysts like mesoporous molecular sieves or zeolites to enhance the reaction efficiency and selectivity . These methods are scalable and can be optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-Tert-butyl-5-(methylsulfanyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: Electrophilic aromatic substitution reactions can occur, where the tert-butyl or methylsulfanyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) or nitrating agents (e.g., HNO3) can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
2-Tert-butyl-5-(methylsulfanyl)phenol has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound’s phenolic structure makes it a potential candidate for studying antioxidant properties and interactions with biological molecules.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties, is ongoing.
Industry: It is used as a stabilizer in various industrial applications, including polymers and lubricants.
Mecanismo De Acción
The mechanism by which 2-Tert-butyl-5-(methylsulfanyl)phenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenolic group can participate in hydrogen bonding and electron transfer processes, while the tert-butyl and methylsulfanyl groups influence the compound’s lipophilicity and steric properties. These interactions can modulate the activity of biological pathways and contribute to the compound’s overall effects.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: This compound is used as an antioxidant in lubricant oils and has similar stabilizing properties.
5-tert-Butyl-2-methylphenol: Another substituted phenol with applications in organic synthesis and industrial processes.
Uniqueness
2-Tert-butyl-5-(methylsulfanyl)phenol is unique due to the presence of both tert-butyl and methylsulfanyl groups, which confer distinct chemical and physical properties. These substituents enhance the compound’s stability and reactivity, making it valuable for specific applications where other phenolic compounds may not be as effective.
Propiedades
Fórmula molecular |
C11H16OS |
|---|---|
Peso molecular |
196.31 g/mol |
Nombre IUPAC |
2-tert-butyl-5-methylsulfanylphenol |
InChI |
InChI=1S/C11H16OS/c1-11(2,3)9-6-5-8(13-4)7-10(9)12/h5-7,12H,1-4H3 |
Clave InChI |
HQXGUVSESXYWGH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C=C(C=C1)SC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


